4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the triazole moiety, and the final coupling with piperidine. Common synthetic routes include:
Formation of Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Triazole Moiety:
Coupling with Piperidine: The final step involves coupling the intermediate with piperidine using standard amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Triazole-Containing Compounds: Compounds with triazole rings are known for their diverse pharmacological properties.
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-1,2,4-triazole-3-carbonyl)piperidine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H21N7O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
InChI |
InChI=1S/C18H21N7O2/c26-18(17-19-11-20-22-17)24-7-5-12(6-8-24)10-27-16-4-3-15-21-14(13-1-2-13)9-25(15)23-16/h3-4,9,11-13H,1-2,5-8,10H2,(H,19,20,22) |
InChI Key |
YMPUIEWYXXKQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=NC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.